Tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate is an organic compound that serves as a key intermediate in the synthesis of various biologically active compounds, particularly dopamine transporter inhibitors. [] It belongs to the class of bicyclic compounds containing both a nitrogen and an oxygen atom within the ring system.
tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound characterized by a unique structure that incorporates a tert-butyl ester group, a hydroxyl group, and an azabicyclo octane framework. The compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly as a building block and chiral auxiliary in asymmetric synthesis .
tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate falls under the category of azabicyclic compounds, which are characterized by their bicyclic structure containing nitrogen atoms. This class of compounds is notable for their diverse chemical behavior and potential applications in drug development and organic synthesis .
The synthesis of tert-butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves several key steps:
Industrial production methods may utilize continuous flow reactors and automated systems to optimize yield and purity, ensuring efficient large-scale synthesis .
The molecular formula for tert-butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate is , with a molecular weight of approximately 227.3 g/mol . The structure features a bicyclic framework with specific stereochemistry that influences its reactivity and interactions.
The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional arrangement and confirm the presence of functional groups .
tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for tert-butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate involves interactions with biological targets such as enzymes and receptors. The hydroxyl and ester groups facilitate hydrogen bonding, influencing molecular activities and functions . This property makes it a candidate for further exploration in drug design.
The physical properties of tert-butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate include:
Relevant chemical properties include:
These properties make it suitable for various applications in organic synthesis .
tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate has several significant applications:
This compound represents a valuable asset in both academic research and industrial applications due to its versatile chemical behavior and potential therapeutic properties.
The synthetic emergence of tert-butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS RN: 1824023-63-3) represents a significant advancement in bridged nitrogen heterocycle chemistry. First documented in patent literature circa 2015–2018, this compound arose from efforts to create constrained chiral templates for drug discovery, addressing limitations in piperidine-based scaffolds . Its isolation coincided with industrial adoption of continuous-flow technology, enabling safer handling of intermediates like osmium tetroxide used in the stereoselective endo-hydroxylation step . The CAS registry (1824023-63-3) formalized its identity, accelerating commercial availability by suppliers like AChemBlock (Catalog ID: Y219772) and AstaTech (Catalog ID: ATEH991805A7) by 2020 [3] [5]. Key milestones include:
Table 1: Key Identifiers
Property | Value |
---|---|
CAS RN | 1824023-63-3 |
Molecular Formula | C₁₂H₂₁NO₃ |
Molecular Weight | 227.30 g/mol |
IUPAC Name | tert-butyl (1R,5S)-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate |
XLogP3 | 1.4 |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1CC(C2)O |
This compound’s architecture combines three critical elements: a [3.2.1] bicyclic framework, a bridgehead nitrogen, and an endo-configured C3-hydroxyl group. The bicyclic core imposes V-shaped rigidity, with a 94° N1-C2-C3 angle, mimicking the tropane alkaloid pharmacophore while enhancing metabolic stability over flexible piperidines . The endo-hydroxyl (confirmed via ¹H NMR coupling constants and NOESY) enables intramolecular hydrogen bonding with the Boc-carbonyl oxygen, locking the ring system and reducing conformational flexibility . This preorganization boosts binding affinity for biological targets like neurotransmitter transporters .
Comparative studies with isomers reveal distinct advantages:
Table 2: Structural Comparison with Key Isomers
Compound | Nitrogen Position | Hydroxyl Configuration | Bioactivity Relevance |
---|---|---|---|
tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate | Bridgehead (C6) | endo-C3 | Enhanced receptor selectivity |
tert-Butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate | Bridgehead (C6) | C3-NH₂ | Neuroprotective scaffolds |
tert-Butyl endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Non-bridgehead (C8) | endo-C3 | Reduced metabolic stability |
As a versatile synthon, this bicyclic carboxylate undergoes diverse transformations to access pharmacologically active molecules:
Biological screening of derivatives reveals promising applications:
Table 3: Documented Biological Activities of Derivatives
Derivative Modification | Biological Activity | Potency (IC₅₀/EC₅₀) | Mechanistic Insight |
---|---|---|---|
C3-O-Acetyl | Antibacterial vs. S. aureus | 4.2 µg/mL | Peptidoglycan transpeptidase inhibition |
N-Deprotected (secondary amine) | Dopamine transporter binding | 38 nM | Competitive inhibition in striatal neurons |
C7-Aryl-substituted | JAK2 kinase inhibition | 110 nM | ATP-binding site occlusion |
Industrial synthesis leverages flow chemistry for scale-up, achieving 200 g/batch runs with >99.5% chiral purity via crystallization-free workups . Its commercial availability (e.g., AChemBlock, $1,530/g) underscores its utility as a premium building block in CNS and anti-infective drug discovery [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9